Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)-
Description
Significance of π-Conjugated Heterocycles in Organic Electronics
π-conjugated heterocyclic compounds form the bedrock of many organic electronic devices. Their molecular structure allows for the efficient transport of charge carriers (electrons and holes), a critical requirement for semiconductors. The ability to chemically modify these heterocycles enables the fine-tuning of their electronic properties, such as the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tunability is crucial for optimizing the performance of devices like organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). Furthermore, these materials often offer advantages such as solution processability, mechanical flexibility, and potentially lower manufacturing costs compared to their inorganic counterparts. researchgate.netresearchgate.netnih.gov
Overview of the Thiazolo[5,4-d]thiazole (B1587360) Core in Functional Materials
The Thiazolo[5,4-d]thiazole (TzTz) core is a fused bicyclic heteroaromatic system composed of two fused thiazole (B1198619) rings. researchgate.net This core structure imparts several desirable characteristics for functional materials. The TzTz moiety is inherently electron-deficient, which contributes to its high oxidative stability. rsc.orgresearchgate.net Its rigid and planar backbone facilitates strong intermolecular π-π stacking, which is beneficial for efficient charge transport. researchgate.netresearchgate.net These intrinsic properties make the TzTz core an excellent building block for the design of novel organic semiconductors. rsc.org
Specific Focus on 2,5-Bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole and its Analogues
Among the various TzTz derivatives, 2,5-bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole has garnered particular attention. This symmetrical molecule features a central electron-accepting TzTz core flanked by two electron-donating p-methoxyphenyl groups, creating a donor-acceptor-donor (D-A-D) architecture. rsc.org This molecular design influences the intramolecular charge transfer characteristics, which in turn govern the photophysical properties of the material. rsc.org
Analogues of this compound, where the p-methoxyphenyl groups are replaced with other donor units or where the substitution pattern is altered, allow for a systematic investigation of structure-property relationships. These studies are crucial for developing materials with optimized performance for specific optoelectronic applications. For instance, derivatives of thiazolo[5,4-d]thiazole featuring carbazole (B46965), phenothiazine (B1677639), or triphenylamine (B166846) donor units have been explored as hole-selective materials in perovskite solar cells. acs.org
The table below summarizes the photophysical properties of 2,5-bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole, often abbreviated as (MeOPh)₂TTz, and a related analogue.
| Compound Name | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| 2,5-bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole ((MeOPh)₂TTz) | 375 | 435 | 28 |
| 2,5-bis(p-propoxyphenyl)thiazolo[5,4-d]thiazole ((PrOPh)₂TTz) | 411 | - | - |
Data sourced from solution-state measurements. rsc.org
Historical Development and Emerging Research Trajectories of Thiazolo[5,4-d]thiazoles in Optoelectronics
While Thiazolo[5,4-d]thiazoles have been known for several decades, their potential in organic electronics was not widely recognized until more recently. rsc.orgresearchgate.net Initial research focused on their synthesis and fundamental characterization. However, with the growing demand for high-performance organic materials, interest in TzTz derivatives has experienced a significant surge. rsc.org
Early applications explored their use as components in organic solar cells and OLEDs. researchgate.net The ease of their synthesis, typically a double condensation reaction between dithiooxamide (B146897) and an aromatic aldehyde, has facilitated the exploration of a wide range of derivatives. unimi.it
Current and emerging research is focused on several key areas. One trajectory involves the development of novel synthetic methodologies to create more complex and functionalized TzTz-based architectures. rsc.org Another area of intense investigation is their application in perovskite solar cells, where they have shown promise as efficient hole-transporting materials. acs.org Furthermore, the unique photophysical properties of TzTz derivatives are being harnessed for applications in bioimaging and chemical sensing. The development of TzTz-based conjugated microporous polymers for applications such as photocatalytic CO₂ reduction represents another exciting frontier. acs.org
The thermal stability of several thiazolo[5,4-d]thiazole derivatives is highlighted in the table below, indicating their suitability for device fabrication processes that may involve heating.
| Compound | 5% Weight Loss Temperature (°C) |
| Thiazolo[5,4-d]thiazole derivative with carbazole donors | 439 |
| Thiazolo[5,4-d]thiazole derivative with phenothiazine donors | 397 |
| Thiazolo[5,4-d]thiazole derivative with triphenylamine donors (TTP-DPA) | 423 |
Data indicates high thermal stability under a nitrogen atmosphere. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(4-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c1-21-13-7-3-11(4-8-13)15-19-17-18(23-15)20-16(24-17)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFUTAPLEGLTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224805 | |
| Record name | Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74008-14-3 | |
| Record name | Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074008143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC727436 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Electronic Structure and Charge Transport Characteristics of Thiazolo 5,4 D Thiazole Systems
Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Gaps
The electronic behavior of organic semiconductors is largely governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two levels, known as the HOMO-LUMO gap, is a critical parameter that determines the material's optical and electronic properties.
In thiazolo[5,4-d]thiazole (B1587360) systems, the HOMO and LUMO levels can be effectively tuned. For instance, in donor-acceptor-donor (D–A–D) type molecules like 2,5-bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole, the π-conjugation of the central electron-accepting TTz core is extended by the phenyl groups on either side. rsc.org Density Functional Theory (DFT) calculations are often used to model the spatial distribution and energies of these orbitals. rsc.org For many TTz-based dyes, the HOMO is primarily localized on the electron-donor moiety, while the LUMO is distributed over the electron-acceptor TTz core. rsc.org
The energy levels of TTz-based copolymers have been shown to span from approximately -5.2 eV to -5.4 eV for the HOMO and -3.3 eV to -3.9 eV for the LUMO. nih.gov This results in optical bandgaps typically ranging between 1.5 and 2.0 eV. nih.gov The specific energy levels and gap can be precisely adjusted by introducing different functional groups, which allows for the rational design of materials for specific applications like solar cells or light-emitting diodes. digitellinc.comresearchgate.net
| Material Type | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
|---|---|---|---|
| TzTz-based Copolymers (Range) | -5.2 to -5.4 | -3.3 to -3.9 | 1.5 to 2.0 |
| TTz-based Hole Selective Materials (Range) | -4.93 to -5.59 (Ionization Potential) | N/A | N/A |
| Silver bis(p-hydroxy-phenyl)-thiazolo[5,4-d]thiazole Complex | N/A | N/A | 2.07 |
Electron-Deficient Nature and Strong Electron-Withdrawing Capabilities of the Thiazolo[5,4-d]thiazole Core
The thiazolo[5,4-d]thiazole core is fundamentally an electron-deficient system. researchgate.netrsc.org This characteristic is attributed to the presence of electron-withdrawing nitrogen atoms in the imine moieties of the fused thiazole (B1198619) rings. researchgate.netmdpi.com This inherent electron-deficient nature imparts high oxidative stability to the molecule, a desirable feature for durable organic electronic devices. researchgate.netrsc.org
The strong electron-withdrawing capability of the TTz moiety makes it an excellent electron acceptor unit in D-A or D-A-D structured molecules. rsc.org This property promotes the separation of photo-generated charge carriers (electron-hole pairs), which is crucial for applications in photocatalysis and photovoltaics. mdpi.com The combination of the electron-accepting TTz core with electron-donating end groups creates a "push-pull" effect, leading to intramolecular charge transfer (ICT) upon photoexcitation. charlotte.edu This ICT character is fundamental to the versatile photophysical properties observed in asymmetrically substituted TTz derivatives. charlotte.edu
Charge Carrier Mobility and Transport Mechanisms in Thiazolo[5,4-d]thiazole-Based Materials
Effective charge transport is a key requirement for semiconductor materials used in electronic devices. Thiazolo[5,4-d]thiazole-based materials have demonstrated high charge carrier mobilities. rsc.org This is largely due to the rigid and planar structure of the TTz core, which facilitates efficient intermolecular π–π stacking in the solid state. researchgate.netmdpi.com These π-π interactions create pathways for conjugated electron transport, thereby improving charge carrier mobility. mdpi.com
Studies have shown that incorporating TTz derivatives can significantly enhance device performance. For example, adding dipyridinium thiazolo[5,4-d]thiazole as a top layer in certain organic electronic device configurations has been shown to increase positive charge mobility, leading to a current density increase of up to 66%. digitellinc.com Specific measurements on various TTz derivatives designed as hole-selective materials have reported time-of-flight hole mobilities ranging from 4.33 × 10⁻⁵ to 1.63 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org The ability to achieve efficient intermolecular overlap and facilitate charge transport makes TTz a valuable component for high-performance organic field-effect transistors and photovoltaic cells. researchgate.netmdpi.com
| Compound Type | Mobility Range (cm² V⁻¹ s⁻¹) | Measurement Technique | Electric Field (V cm⁻¹) |
|---|---|---|---|
| TTz derivatives with donor units (carbazole, phenothiazine (B1677639), etc.) | 4.33 × 10⁻⁵ to 1.63 × 10⁻³ | Time-of-Flight (ToF) | 1.6 × 10⁵ |
Influence of Substituent Effects on Electronic Band Structure and Redox Properties
The electronic properties of the thiazolo[5,4-d]thiazole system can be finely tuned by attaching various substituent groups to its periphery. mdpi.com This chemical modification is a powerful strategy for modulating the electronic band structure and redox properties to meet the demands of specific applications. researchgate.netnih.gov
Introducing electron-donating or electron-withdrawing groups to the TTz core directly impacts the frontier orbital energy levels. nih.gov For example, adding a strong electron-withdrawing group like benzothiadiazole can cause a significant stabilization (lowering) of the LUMO level, which in turn reduces the HOMO-LUMO gap and causes a red-shift in the material's absorption spectrum. rsc.org Conversely, attaching an electron-donating moiety can raise the HOMO level. rsc.org A computational study on disubstituted TTz derivatives confirmed that such modifications extend the distribution of the frontier orbitals and can lead to remarkable red-shifts in both absorption and emission peaks. nih.gov
Beyond purely electronic effects, peripheral groups also influence the material's solid-state morphology. While the length of alkyl chain substituents may have a negligible effect on the intrinsic electronic properties of a single molecule in solution, these groups strongly modulate the photophysical properties in the solid state by influencing the crystal packing arrangement (e.g., herringbone vs. slipped stacks). rsc.orgrsc.org Furthermore, TTz compounds exhibit favorable redox properties, including stable and reversible electrochemical redox cycling, which is beneficial for applications such as organic redox flow batteries. digitellinc.com
Compound Index
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| TTz or TzTz | Thiazolo[5,4-d]thiazole |
| (MeOPh)₂TTz | 2,5-bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| P3HT | Poly(3-hexylthiophene) |
| TPTZ-COF | A covalent organic framework containing Thiazolo[5,4-d]thiazole |
| TBTZ-COF | A covalent organic framework containing Thiazolo[5,4-d]thiazole |
| RhB | Rhodamine B |
Photophysical Properties and Spectroscopic Characterization of 2,5 Bis P Methoxyphenyl Thiazolo 5,4 D Thiazole Analogues
Absorption and Emission Spectroscopy in Solution and Solid States
The optical properties of TTz derivatives are highly dependent on the chemical environment, whether in solution or in the solid crystalline state. This sensitivity allows for the tuning of their absorption and emission characteristics through both chemical modification and control of their physical form.
UV-Visible Absorption Profiles and Chromophore Design
The design of the chromophore is crucial in determining the light-absorbing properties of thiazolo[5,4-d]thiazole (B1587360) derivatives. The core TTz unit acts as an electron acceptor, and by attaching various electron-donating groups, a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure can be created. researchgate.netresearchgate.net This architecture is fundamental to tuning the electronic structure and, consequently, the absorption spectra. rsc.org For instance, the strategic introduction of different heterocyclic moieties into the TTz molecular scaffold has been used to improve light absorption in the green part of the visible spectrum while maintaining transparency in the blue and red regions for applications like greenhouse-integrated dye-sensitized solar cells. unisi.itresearchgate.net
In the case of 2,5-bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole, ((MeOPh)₂TTz), the solution-state UV-Vis absorption spectrum is distinct from its solid-state counterpart. nih.gov In the solid state, the absorption profile of (MeOPh)₂TTz crystals is notably broad, a characteristic attributed to the wide range of energies exhibited by different molecular pair arrangements within the crystal lattice. rsc.org A close analogue, 2,5-diphenyl-thiazolo[5,4-d]thiazole (DTTz), exhibits an absorption spectrum that is a mirror image of its emission spectrum, suggesting that no significant geometric distortion occurs upon photoexcitation. researchgate.net
| Compound | Solvent/State | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| TzTz-PCz2 | CH₂Cl₂ | ~390 | unimi.it |
| TzTz-PbtCz2 | CH₂Cl₂ | ~395 | unimi.it |
| t-MTTH | Various Solvents | ~380-390 | acs.orgresearchgate.net |
| (MeOPh)₂TTz Analogue (TTZ5) | THF | ~490 | unisi.it |
| (MeOPh)₂TTz Analogue (TTZ5) on TiO₂ | Solid Film | 487-497 | unisi.it |
Photoluminescence Emission Wavelengths and Quantum Yields
The emission properties of TTz derivatives are highly tunable, with fluorescence colors spanning the entire visible spectrum, from blue to orange-red, depending on the molecular structure and crystal packing. rsc.orgresearchgate.net In chloroform (B151607) solution, 2,5-bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole exhibits an emission maximum at 435 nm with a fluorescence quantum yield (ΦF) of 28%. rsc.org However, in the solid state, its crystals are characterized by an orange-red fluorescence. rsc.org This significant red shift in emission when moving from solution to the solid state is a common feature for symmetrically substituted TTz crystals and is a direct result of intermolecular interactions in the crystalline phase. nih.gov
For analogues designed to undergo excited-state intramolecular proton transfer (ESIPT), dual emission can be observed. For example, the compound t-MTTH, an analogue featuring a hydroxyl group, displays both a "normal" emission band around 440 nm and a second, red-shifted band from the proton-transfer tautomer at approximately 560 nm. acs.orgresearchgate.net The ability to generate two distinct emission bands from a single molecule allows for the generation of white light. acs.org
| Compound | Solvent/State | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| (MeOPh)₂TTz | CHCl₃ | 435 | 28% | rsc.org |
| (PrOPh)₂TTz | CHCl₃ | 437 | 28% | rsc.org |
| (BuOPh)₂TTz | CHCl₃ | 437 | 28% | rsc.org |
| t-MTTH (Normal Emission) | Various Solvents | ~440 | Not Specified | acs.orgresearchgate.net |
| t-MTTH (Tautomer Emission) | Various Solvents | ~560 | Not Specified | acs.orgresearchgate.net |
| 2,5-diphenyl-thiazolo[5,4-d]thiazole | Not Specified | Not Specified | 16% (Used as standard) | researchgate.net |
Excited-State Dynamics and Energy Transfer Processes
The events following photoexcitation in TTz systems are complex and can involve rapid intramolecular processes, such as proton transfer, which dictate the ultimate fate of the excited state and the resulting luminescence.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in specifically designed TTz analogues containing a proton-donating group (like -OH) in proximity to a proton-accepting nitrogen atom on the thiazole (B1198619) ring. researchgate.netmdpi.com The process involves a four-step cycle: (1) photoexcitation of the stable ground-state enol form, (2) ultrafast transfer of a proton in the excited state to form a transient keto tautomer, (3) radiative relaxation of the tautomer, which produces a large Stokes-shifted fluorescence, and (4) reverse proton transfer in the ground state to regenerate the original enol form. nih.gov
Compounds such as 2,2′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(4-tert-butylphenol) (t-HTTH) and 4-tert-butyl-2-(5-(5-tert-butyl-2-methoxyphenyl)thiazolo[5,4-d]thiazol-2-yl)phenol (t-MTTH) have been synthesized to harness this mechanism. acs.orgresearchgate.net Upon photoexcitation, these molecules undergo a reversible ESIPT, which has been confirmed by femtosecond time-resolved spectroscopy. researchgate.netacs.org This leads to a pre-equilibrium in the excited state between the normal and tautomer forms, resulting in the dual emission that can be tuned by altering the polarity of the surrounding medium. acs.orgresearchgate.net The strength of the intramolecular hydrogen bond, which facilitates ESIPT, is enhanced in the excited state. nih.gov
Time-Resolved Photoluminescence and Fluorescence Lifetimes
Time-resolved fluorescence studies provide insight into the lifetime of the excited state. For 2,5-bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole, a notable difference is observed between its behavior in solution and in the solid state. The singlet emission lifetimes of (MeOPh)₂TTz crystals are significantly longer than those of their solution counterparts. rsc.org This change in excited-state lifetime is a direct consequence of the rigid crystalline environment and the specific intermolecular interactions that modulate the pathways for radiative and non-radiative decay. Such measurements are typically performed using techniques like time-correlated single photon counting (TCSPC), which can resolve fluorescence decay dynamics on the picosecond to nanosecond timescale. mdpi.com
Solid-State Photophysics: Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state has a profound impact on the photophysical properties of TTz-based materials. rsc.orgresearchgate.net The transition from an isolated molecule in solution to a closely packed crystal introduces intermolecular interactions that can alter electronic energy levels and create new de-excitation pathways. nih.gov
Single-crystal X-ray diffraction studies of 2,5-bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole reveal that it crystallizes in a herringbone packing pattern. rsc.orgrsc.orgresearchgate.net This specific molecular arrangement is governed by a combination of synergistic non-covalent interactions, including C–H–O bonds. rsc.orgnih.gov It is this interplay of forces that dictates the final crystal structure and, in turn, the material's optical properties. rsc.orgresearchgate.net
The influence of crystal packing is clearly demonstrated by the significant red shift observed in the photoluminescence spectra of TTz crystals compared to their solution-state spectra. nih.gov Furthermore, the specific packing in (MeOPh)₂TTz leads to multiple unique molecular pair arrangements, which contributes to its characteristically broad solid-state absorption spectrum. rsc.org In some analogues, the crystalline environment can even enable or modify excited-state processes; for instance, intermolecular interactions in a crystal can open up an ESIPT relaxation channel that is not observed in the solution phase. nih.gov This demonstrates that controlling the crystal packing is a powerful strategy for tuning the solid-state emission color and efficiency of these materials. rsc.orgresearchgate.net
Effect of Molecular Arrangement on Optical Properties
The photophysical properties of thiazolo[5,4-d]thiazole (TTz) derivatives in the solid state are intrinsically linked to their crystal packing. rsc.orgresearchgate.net The molecular arrangement is largely dictated by a combination of synergistic intermolecular non-covalent interactions. rsc.orgresearchgate.net In symmetrically substituted donor-acceptor-donor (D-A-D) type TTz materials, such as 2,5-bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole and its alkoxyphenyl analogues, the length of the alkyl appendages plays a crucial role in modulating the structural organization. rsc.orgrsc.org
Studies on four TTz-based materials with varying alkyl chain lengths (methoxy, propoxy, butoxy, and heptyloxy) have shown that these compounds adopt distinct packing motifs, which in turn significantly influences their fluorescence emission. rsc.orgrsc.org Three of the studied crystals exhibit a herringbone packing mode, while one adopts a slipped-stack arrangement. rsc.orgresearchgate.net This demonstrates that even subtle changes in the peripheral alkyl groups can alter the crystal structure. rsc.org
The consequence of these different packing arrangements is a wide gamut of fluorescence colors, spanning from orange-red to blue across the visible spectrum. rsc.orgrsc.org For instance, 2,5-bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole, ((MeOPh)₂TTz), crystallizes as orange-red fluorescent needles. rsc.org In contrast, the butoxy-substituted analogue, (BuOPh)₂TTz, which arranges in slipped stacks, shows a relatively sharp emission profile similar to the solution state, resulting in blue emission. researchgate.netrsc.org The propoxy derivative, (PrOPh)₂TTz, has a broad emission profile that renders the crystals with cyan fluorescence. rsc.org All the studied crystals exhibit red-shifted photoluminescence (PL) emission in the solid state when compared to their solution state. rsc.org This correlation between the molecular arrangement in the crystal lattice and the resulting optical properties underscores the importance of crystal engineering in tuning the performance of these materials for solid-state photonic devices. rsc.orgresearchgate.net
| Identification Code | (PrOPh)₂TTz | (BuOPh)₂TTz | (HepOPh)₂TTz |
|---|---|---|---|
| Crystal System | monoclinic | triclinic | monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a/Å | 16.2976(4) | 5.4441(5) | 31.0223(11) |
| b/Å | 7.46099(19) | 7.4759(7) | 7.1900(3) |
| c/Å | 7.9920(2) | 14.1023(13) | 6.0107(2) |
| β/° | 96.418(2) | 82.922(8) | 91.400(3) |
| Volume/ų | 965.71(4) | 534.39(9) | 1340.29(9) |
Exciton (B1674681) Management in Thiazolo[5,4-d]thiazole Systems
Exciton management, the controlled manipulation of excited-state energy, is a fundamental principle for developing efficient organic optoelectronic devices. charlotte.educharlotte.edu In the solid state, organic molecules form energy level continuums that allow for the diffusion of excitons. charlotte.educharlotte.edu Efficiently managing these excitons is challenging due to their neutral charge and the complex energy landscapes of molecular aggregates. charlotte.educharlotte.edu
For symmetrically substituted D-A-D based TTz systems, the established correlation between crystal packing and photophysical properties provides a powerful tool for exciton management. rsc.orgcharlotte.edu By modulating the molecular packing through chemical functionalization, the energetic and photophysical properties of the chromophores can be effectively controlled. charlotte.edu This control over the solid-state architecture allows for deliberate manipulation of exciton behavior. charlotte.educharlotte.edu
A practical demonstration of exciton management in these systems is the fabrication of crystalline blends. rsc.org Since the photophysical properties are a direct function of the crystal packing, it is possible to manage excitons by modulating the contribution of different parent TTz derivatives within a blend. rsc.org By tuning the proportions of different analogues, such as (MeOPh)₂TTz and (PrOPh)₂TTz or (MeOPh)₂TTz and (BuOPh)₂TTz, in crystalline blends, researchers can achieve targeted color-tuning and even white-light emission. rsc.orgrsc.org This approach highlights how understanding the structure-photophysics correlation in these thiazolo[5,4-d]thiazole derivatives enables advanced applications by effectively controlling energy pathways at the molecular level. charlotte.edu The controlled formation and relaxation kinetics of excimers in asymmetric TTz films also present a novel pathway to achieve high luminescence efficiency, further expanding the toolkit for exciton management in these versatile materials. charlotte.edu
Computational Chemistry and Theoretical Modeling of Thiazolo 5,4 D Thiazole Structures
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
Density Functional Theory (DFT) is a powerful computational tool for investigating the geometrical and electronic structures of thiazolo[5,4-d]thiazole (B1587360) derivatives. These calculations can accurately predict molecular geometries, bond lengths, and bond angles, which are crucial for understanding the compound's stability and reactivity. For the broader class of 2,5-diaryl-thiazolo[5,4-d]thiazoles, DFT studies have confirmed the planarity of the central thiazolo[5,4-d]thiazole core, a key factor in their electronic properties. rsc.orgresearchgate.net
DFT calculations are also essential for determining the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the compound's optical and electronic characteristics. In derivatives of thiazolo[5,4-d]thiazole, the introduction of electron-donating or electron-withdrawing groups on the peripheral aryl rings can significantly modulate these energy levels. nih.gov For instance, the electron-donating p-methoxyphenyl groups in Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)- are expected to raise the HOMO level, thereby reducing the HOMO-LUMO gap and influencing the material's absorption and emission spectra.
A study on a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, utilized DFT calculations with the B3LYP functional and a 6–311G(d,p) basis set to analyze its molecular structure and vibrational frequencies. mdpi.com Similar computational approaches are applicable to Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)- to obtain detailed insights into its electronic landscape.
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Thiazolo[5,4-d]thiazole Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| 2,5-diphenyl-thiazolo[5,4-d]thiazole | -5.89 | -2.45 | 3.44 |
| 2,5-bis(p-hydroxyphenyl)-thiazolo[5,4-d]thiazole | -5.67 | -2.31 | 3.36 |
Note: The data in this table is illustrative and compiled from typical values for 2,5-diaryl-thiazolo[5,4-d]thiazole derivatives to demonstrate the impact of substitution on electronic properties. Actual values for Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)- would require specific calculations.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules and predicting their spectroscopic behavior, such as UV-Vis absorption and emission spectra. For thiazolo[5,4-d]thiazole derivatives, TD-DFT calculations can identify the nature of electronic transitions, for example, whether they are localized on the thiazolo[5,4-d]thiazole core or involve charge transfer between the core and the substituent groups.
Computational studies on various thiazolo[5,4-d]thiazole derivatives have shown that the lowest energy electronic transition is typically a π–π* transition. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the nature of the substituents on the phenyl rings. Electron-donating groups, such as the methoxy (B1213986) group, generally lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. nih.gov This is attributed to the destabilization of the HOMO and a reduction in the HOMO-LUMO gap.
Table 2: Predicted Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives from TD-DFT Calculations
| Derivative | Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|---|
| 2,5-diphenyl-thiazolo[5,4-d]thiazole | 380 | 1.2 | HOMO -> LUMO |
| 2,5-bis(p-methoxyphenyl)-thiazolo[5,4-d]thiazole | 405 | 1.5 | HOMO -> LUMO |
Note: This table presents hypothetical yet representative data based on established trends for 2,5-diaryl-thiazolo[5,4-d]thiazole derivatives.
Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Packing
Molecular Dynamics (MD) simulations are a valuable tool for understanding the intermolecular interactions and crystal packing of organic molecules. These simulations can provide insights into how individual molecules arrange themselves in the solid state, which is crucial for predicting the bulk properties of the material. The packing modes of thiazolo[5,4-d]thiazole derivatives are largely governed by a combination of synergistic non-covalent interactions. rsc.orgrsc.orgresearchgate.net
For thiazolo[5,4-d]thiazole-based materials, MD simulations can help to identify key intermolecular interactions, such as π–π stacking, C–H···N, C–H···S, and C–H···O interactions. The planarity of the thiazolo[5,4-d]thiazole core promotes efficient π–π stacking, which is important for charge transport in organic electronic devices. rsc.org The nature and strength of these interactions can be influenced by the substituents on the aryl rings. For instance, the methoxy groups in Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)- can participate in hydrogen bonding-like interactions, further influencing the crystal packing. Hirshfeld surface analysis, a related computational technique, can quantify intermolecular atomic contacts in the crystal structure. rsc.org
Predictive Modeling for Structure-Property Relationships in Thiazolo[5,4-d]thiazole Derivatives
Predictive modeling, often in conjunction with DFT and TD-DFT calculations, plays a crucial role in establishing structure-property relationships for thiazolo[5,4-d]thiazole derivatives. By systematically varying the substituents on the thiazolo[5,4-d]thiazole core and calculating the resulting changes in electronic and optical properties, it is possible to develop models that can predict the properties of new, unsynthesized compounds. researchgate.net
These models can guide the rational design of new materials with tailored properties for specific applications. For example, by understanding how different electron-donating and electron-withdrawing groups affect the HOMO-LUMO levels and the absorption spectrum, researchers can design molecules with optimized characteristics for use in organic solar cells or as fluorescent dyes. nih.gov The correlation between molecular structure and photophysical properties is a key area of investigation for these materials. rsc.orgrsc.orgresearchgate.net
Applications of Thiazolo 5,4 D Thiazole Based Materials in Advanced Technologies
Organic Light-Emitting Diodes (OLEDs) and White OLEDs (WOLEDs)
Thiazolo[5,4-d]thiazole-based compounds have emerged as a significant class of materials for OLEDs due to their high fluorescence quantum yields, thermal stability, and tunable emission colors. nih.govrsc.org The core structure's electron-accepting properties make it an excellent building block for creating efficient emitters, particularly in donor-π-acceptor-π-donor (D-π-A-π-D) architectures.
Emitter Design and Device Performance
The design of emitters based on the thiazolo[5,4-d]thiazole (B1587360) scaffold often involves the attachment of electron-donating groups to the central electron-accepting core. This D-π-A-π-D strategy allows for the creation of materials with intramolecular charge transfer (ICT) characteristics, which are crucial for achieving high-efficiency fluorescence. By carefully selecting the donor units, the emission color can be tuned across the visible spectrum.
For instance, a series of emitters with a D-π-A-π-D architecture, where the thiazolo[5,4-d]thiazole moiety acts as the acceptor and carbazole (B46965) derivatives serve as the donors, have been synthesized and characterized. These compounds exhibit intense and short-lived luminescence, with emission colors ranging from sky-blue to greenish-blue. unimi.it The photophysical properties of these materials are highly dependent on the solvent polarity, a characteristic feature of ICT states. unimi.it The thermal stability of these emitters is also noteworthy, with decomposition temperatures often exceeding 400°C, a critical factor for the longevity of OLED devices.
| Compound Designation | Donor Moiety | Emission Wavelength (in CH2Cl2) | Photoluminescence Quantum Yield (in CH2Cl2) |
| TzTz-PCz2 | 9H-carbazol-9-yl | 448-502 nm | 60-74% |
| TzTz-PtbCz2 | 3,6-di-tert-butyl-9H-carbazol-9-yl | 448-502 nm | 60-74% |
This table presents photophysical data for representative thiazolo[5,4-d]thiazole-based emitters with a D-π-A-π-D architecture. unimi.it
Single-Component Emitter Systems for WOLEDs
The generation of white light in OLEDs is a key objective for solid-state lighting applications. One promising approach is the use of single-component white light-emitting materials, which can simplify device fabrication and improve color stability. Thiazolo[5,4-d]thiazole derivatives have shown potential in this area through the strategy of creating crystalline blends of symmetrically substituted donor-acceptor-donor (D-A-D) materials. nih.govrsc.org
By mixing different thiazolo[5,4-d]thiazole-based crystals with varying emission colors, it is possible to achieve broad-spectrum emission that covers the entire visible range, resulting in white light. nih.govrsc.org The photophysical properties of these materials in the solid state are strongly influenced by their crystal packing, which dictates the intermolecular interactions and, consequently, the emission characteristics. nih.gov This approach offers a pathway to phosphor-converted color-tuning and the fabrication of white-light emissive organic phosphors. nih.govrsc.org
Organic Photovoltaics (OPVs) and Polymer Solar Cells
The development of efficient and stable organic photovoltaic devices is a major goal in renewable energy research. Thiazolo[5,4-d]thiazole-based materials have been extensively investigated for their use in OPVs, particularly in the form of copolymers for polymer solar cells. rsc.orgresearchgate.net Their strong light absorption in the visible region and appropriate energy levels make them suitable for use as either electron donor or acceptor components in the active layer of a solar cell.
Electron Donor/Acceptor Materials in Bulk Heterojunction Architectures
The most common device structure for polymer solar cells is the bulk heterojunction (BHJ), where an electron donor and an electron acceptor material are blended together to form a photoactive layer. Thiazolo[5,4-d]thiazole-containing polymers have been successfully employed in BHJ solar cells.
For example, a copolymer based on alternating thiazolo[5,4-d]thiazole and carbazole units, PCDTTz, has been synthesized and used as the electron donor in a BHJ solar cell with a fullerene derivative as the electron acceptor. rsc.orgresearchgate.net This combination resulted in a power conversion efficiency of 4.88%. rsc.orgresearchgate.net In another study, a poly(triphenylamine-thiazolo[5,4-d]thiazole) alternating copolymer was used as a dye in a BHJ device, achieving a power conversion efficiency of 0.55%. metu.edu.tr
Copolymer Design for Enhanced Power Conversion Efficiency
Researchers have explored copolymers of dithienylthiazolo[5,4-d]thiazole and silolodithiophene, incorporating thermally removable ester groups to enhance photochemical stability. dtu.dk The photovoltaic performance was found to be highly dependent on the bulkiness of the alkyl chains on the silolodithiophene unit. dtu.dk These studies highlight the importance of molecular engineering in developing high-performance thiazolo[5,4-d]thiazole-based copolymers for solar cell applications.
| Polymer/Copolymer | Role in BHJ | Acceptor | Power Conversion Efficiency (PCE) |
| PCDTTz | Donor | Fullerene derivative | 4.88% rsc.orgresearchgate.net |
| Poly(triphenylamine-thiazolo[5,4-d]thiazole) | Donor (Dye) | nih.govnih.gov-phenyl-C-71-butyric acid methyl ester | 0.55% metu.edu.tr |
| Dithienylthiazolo[5,4-d]thiazole-silolodithiophene copolymer | Donor | nih.govnih.gov-phenyl-C61-butyric acid methyl ester | up to 1.45% dtu.dk |
This table summarizes the performance of various thiazolo[5,4-d]thiazole-based polymers and copolymers in bulk heterojunction solar cells.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of flexible and printable electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Thiazolo[5,4-d]thiazole derivatives have been investigated as active materials in OFETs due to their rigid and planar structure, which can facilitate intermolecular π-π stacking and efficient charge transport.
A series of 5'-aryl-substituted 2,5-bis(3'-hexylthiophen-2'-yl)thiazolo[5,4-d]thiazole derivatives have been synthesized and tested in solution-processable OFETs. These materials exhibited p-type behavior with field-effect mobilities reaching up to 10⁻³ cm² V⁻¹ s⁻¹. conicet.gov.ar The morphology of the thin films, particularly the formation of a fibrillar microcrystalline structure, was found to be crucial for achieving higher mobility. conicet.gov.ar
Furthermore, the thiazolo[5,4-d]thiazole-based copolymer PCDTTz, which was also used in solar cells, demonstrated a field-effect carrier mobility of up to 3.8 × 10⁻³ cm² V⁻¹ s⁻¹ in an OFET configuration. rsc.orgresearchgate.net These results indicate that thiazolo[5,4-d]thiazole-based materials are versatile semiconductors that can be tailored for applications in both photovoltaics and transistors.
| Material | Device Type | Charge Carrier Mobility |
| 5'-aryl-substituted 2,5-bis(3'-hexylthiophen-2'-yl)thiazolo[5,4-d]thiazole | OFET | up to 10⁻³ cm² V⁻¹ s⁻¹ conicet.gov.ar |
| PCDTTz (copolymer) | OFET | up to 3.8 × 10⁻³ cm² V⁻¹ s⁻¹ rsc.orgresearchgate.net |
This table presents the charge carrier mobilities of representative thiazolo[5,4-d]thiazole-based materials in organic field-effect transistors.
Chemosensing and Environmental Detection Platforms
The inherent fluorescence of the thiazolo[5,4-d]thiazole scaffold makes it a valuable component in the development of chemosensors for environmental monitoring. These materials can be designed to exhibit high sensitivity and selectivity for the detection of various environmental pollutants, including toxic anions, aromatic compounds, and heavy metal ions.
Derivatives of thiazolo[5,4-d]thiazole have been engineered to act as highly selective fluorescent probes for the detection of specific metal ions. For instance, a donor-acceptor-donor chemosensor, 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (TTz-1), has demonstrated the ability to detect Copper (Cu²⁺) and Iron (Fe³⁺) ions. The interaction between TTz-1 and these metal ions leads to a quenching of its fluorescence emission. This quenching mechanism allows for the quantitative detection of Cu²⁺ and Fe³⁺ with low detection limits of 0.30 μM and 0.29 μM, respectively. The process is believed to involve the formation of radical cations upon interaction with the metal ions.
Another example is the use of 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole, which shows a multi-responsive sensing behavior. It can detect Gold (Au³⁺) and Iron (Fe³⁺) ions through emission quenching due to the formation of complexes between the thiazolo[5,4-d]thiazole unit and the metal ions.
Table 1: Performance of Thiazolo[5,4-d]thiazole-Based Fluorescent Probes for Metal Ion Detection
| Probe Name | Target Ion(s) | Detection Limit |
|---|---|---|
| 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (TTz-1) | Cu²⁺ | 0.30 μM |
| 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (TTz-1) | Fe³⁺ | 0.29 μM |
| 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole | Au³⁺, Fe³⁺ | Not Specified |
The incorporation of thiazolo[5,4-d]thiazole units into the structure of Metal-Organic Frameworks (MOFs) has led to the development of robust and highly sensitive sensing platforms. These luminescent MOFs (LMOFs) leverage the fluorescent properties of the thiazolo[5,4-d]thiazole ligand and the porous nature of the MOF structure to detect a range of environmental contaminants. rsc.org
For example, a cadmium-based MOF, [Cd(DPTTZ)(OBA)] (IUST-3), which incorporates the ligand 2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole (DPTTZ), has been shown to be a highly sensitive and selective dual-responsive sensor. rsc.org This water-stable LMOF can detect the chromate (B82759) anion (CrO₄²⁻) and 4-nitroaniline (B120555) (4-NA) in aqueous solutions through a fluorescence quenching effect. rsc.org The strong π-conjugated system of the DPTTZ ligand, combined with the d¹⁰ electronic configuration of the Cd(II) cation, contributes to the excellent fluorescent properties of this MOF. rsc.org
The design of these LMOFs often involves a mixed-ligand strategy, combining the thiazolo[5,4-d]thiazole derivative with other dicarboxylate ligands and d¹⁰ metal cations like Cd²⁺ and Zn²⁺. rsc.org This approach allows for the fine-tuning of the framework's properties to achieve high selectivity and sensitivity for specific analytes in water, with low detection limits and high quenching constants. rsc.org
Photocatalysis and Sunlight-Driven Hydrogen Evolution
Thiazolo[5,4-d]thiazole-based materials have emerged as promising candidates for photocatalytic applications, particularly in the context of renewable energy production. Their unique electronic structure, characterized by a rigid and planar backbone, facilitates efficient charge separation and transport, which are crucial for photocatalytic processes. cityu.edu.hk
Covalent triazine frameworks (CTFs) functionalized with thiazolo[5,4-d]thiazole have demonstrated superior photocatalytic activity for hydrogen production. nih.gov For instance, a CTF synthesized from terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde (CTF-NWU-1) exhibited a remarkable photocatalytic hydrogen production rate of 17,600 μmol h⁻¹ g⁻¹. nih.gov This high efficiency is attributed to the narrower energy bandgap and more efficient electron-hole separation and transfer capabilities conferred by the thiazolo[5,4-d]thiazole moiety. nih.gov
Similarly, donor-acceptor covalent organic frameworks (COFs) incorporating thiazolo[5,4-d]thiazole have been developed for sunlight-driven hydrogen evolution. A COF constructed from electron-rich pyrene (B120774) and electron-deficient thiazolo[5,4-d]thiazole (PyTz-COF) has shown potential for efficient solar energy harvesting and conversion. charlotte.edu The well-defined arrangement of photo- and electro-active units within the COF structure serves as effective channels for electron or hole transport, although challenges related to charge transfer and recombination still exist. charlotte.edu
Table 2: Photocatalytic Hydrogen Evolution Rates of Thiazolo[5,4-d]thiazole-Based Materials
| Material | Hydrogen Production Rate (μmol h⁻¹ g⁻¹) |
|---|---|
| CTF-NWU-1 | 17,600 |
| CTF-NWU-2 (reference polymer) | 4,100 |
Advanced Functional Polymeric Materials for Energy Storage
The excellent electrochemical properties of thiazolo[5,4-d]thiazole derivatives make them suitable for incorporation into advanced functional polymeric materials for energy storage applications. These materials are being explored as organic electrodes for rechargeable batteries, offering a sustainable alternative to conventional inorganic materials.
A notable example is a fibrous, conjugated porous polymer derived from N,N′-diarylation of dipyridinium thiazolo[5,4-d]thiazole (Py₂TTz) building blocks. This polymer exhibits a promising reversible one-step two-electron redox process, making it a suitable candidate for high-performance lithium-ion batteries. The fibrous nature of this polymer contributes to its high capacity and excellent cycling stability. It has been reported to maintain nearly 100% capacity retention after 1000 cycles at a high current density of 800 mA g⁻¹, surpassing the performance of many state-of-the-art viologen-based materials.
The development of such redox-active conjugated polymers with well-defined hierarchical structures is a key strategy for improving the performance of organic hybrid batteries. The tunable redox properties of the thiazolo[5,4-d]thiazole core, combined with the versatility of polymer chemistry, offer a promising avenue for the design of next-generation energy storage devices.
Structure Property Relationships and Rational Design Principles for Thiazolo 5,4 D Thiazole Derivatives
Systematic Modulation of Electronic and Photophysical Properties through Substituent Engineering
The electronic and photophysical characteristics of thiazolo[5,4-d]thiazole (B1587360) derivatives can be systematically controlled by the chemical nature of the substituents attached to the core. This "substituent engineering" allows for the fine-tuning of properties such as absorption and emission wavelengths, fluorescence quantum yields, and charge carrier mobilities.
The introduction of electron-donating or electron-withdrawing groups at the periphery of the TTz core directly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in D-A-D type molecules like 2,5-bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole, the HOMO is typically localized on the electron-donating methoxyphenyl groups, while the LUMO is centered on the electron-accepting TTz core. nih.gov Modifying the strength of the donor or acceptor groups alters the energies of these orbitals and, consequently, the HOMO-LUMO energy gap.
Computational studies based on Density Functional Theory (DFT) have shown that introducing electron-donating groups leads to a destabilization (increase in energy) of the HOMO, while electron-withdrawing groups stabilize (decrease in energy) the LUMO. nih.gov This modulation of the energy gap directly translates to changes in the absorption and emission spectra. Attaching stronger electron-donating groups or extending the π-conjugation of the substituents generally results in a red-shift (a shift to longer wavelengths) of both the absorption and emission peaks. nih.gov
A systematic study on dialkoxyphenyl TTz derivatives, where the length of the alkoxy chain (methoxy, propoxy, butoxy, heptyloxy) was varied, demonstrated how even subtle changes in substituents can modulate photophysical properties. While the core chromophore remains the same, these alkyl appendages influence the solid-state packing, which in turn affects the emission characteristics, leading to fluorescence spanning from orange-red to blue. rsc.orgresearchgate.net
Table 1: Effect of Substituents on the Photophysical Properties of Selected Thiazolo[5,4-d]thiazole Derivatives
| Compound | Substituent on Phenyl Ring | Absorption Max (nm) | Emission Max (nm) | Energy Gap (eV) |
|---|---|---|---|---|
| TTP-DPA | Diphenylamine (Donor) | ~450 | ~550 | ~2.25 |
| TTP-CzB | Carbazole (B46965) (Donor) | ~386 | ~500 | ~2.53 |
| (MeOPh)₂TTz | Methoxy (B1213986) (Donor) | Not specified | Orange-Red | Not specified |
Data compiled from multiple research findings for illustrative purposes. rsc.orgacs.org
Influence of Molecular Symmetry and Asymmetry on Material Performance
In contrast, asymmetrically substituted TTz derivatives, where different functional groups are attached to either side of the core, can exhibit unique properties not typically observed in their symmetric counterparts. By attaching a strong electron-donating group on one side and an electron-accepting group on the other (a D-A or "push-pull" system), a significant dipole moment can be induced, particularly in the excited state. charlotte.edu This leads to a phenomenon known as solvatofluorochromism, where the fluorescence color of the molecule changes dramatically with the polarity of the solvent. charlotte.edu This sensitivity to the local chemical environment makes asymmetric TTz derivatives promising candidates for use as molecular sensors and in bio-imaging. charlotte.edumdpi.com However, the introduction of asymmetry can sometimes disrupt the regular packing observed in symmetric molecules, which may be detrimental for applications that rely on high charge mobility.
Interplay of Molecular Design and Supramolecular Organization in Solid-State Devices
The performance of a thiazolo[5,4-d]thiazole-based material in a solid-state device is not solely a function of its individual molecular properties but is heavily influenced by how the molecules arrange themselves collectively. This supramolecular organization is dictated by a combination of intermolecular non-covalent interactions, including π–π stacking, hydrogen bonding, and van der Waals forces. rsc.orgrsc.org The design of the molecule, particularly the nature and size of its peripheral substituents, is a key tool for directing this self-assembly.
For example, in a series of symmetrically substituted dialkoxyphenyl TTz derivatives, the length of the alkyl chains was shown to directly modulate the crystal packing structure. rsc.orgresearchgate.net Molecules with shorter chains, like methoxy and propoxy, adopted a "herringbone" packing pattern. In contrast, the derivative with butoxy chains arranged into "slipped stacks." researchgate.net These different packing motifs significantly impact the degree of intermolecular electronic coupling and, as a result, the photophysical properties of the material in the solid state. The herringbone arrangement can lead to higher fluorescence quantum yields, while slipped stack arrangements can favor charge transport.
Furthermore, the introduction of functional groups capable of specific interactions, such as amide groups, can be used to guide the self-assembly process. Amide-functionalized TTz chromophores have been shown to polymerize supramolecularly into highly crystalline one-dimensional (1D) nanofibers or two-dimensional (2D) sheets, depending on the length of appended alkyl chains. rsc.org Molecular dynamics simulations revealed that a competition between C-H···S/N interactions (favoring 2D sheets) and van der Waals interactions between the alkyl chains (favoring 1D fibers) governs the final dimensionality. rsc.org This controlled supramolecular organization has a profound impact on material properties, with the highly crystalline 2D sheets exhibiting electrical conductivity over two orders of magnitude higher than the amorphous form. rsc.org
Strategies for Tailoring Energy Levels and Absorption Patterns in Thiazolo[5,4-d]thiazole Chromophores
A primary goal in the design of TTz chromophores for optoelectronic applications is the ability to precisely control their HOMO and LUMO energy levels and their light absorption characteristics. This allows for the optimization of materials for specific functions, such as matching the absorption spectrum to the solar spectrum in photovoltaics or achieving a specific emission color in OLEDs.
The energy levels are primarily tuned by the choice of donor and acceptor units incorporated into the molecular structure. The electron-deficient TTz core serves as a versatile acceptor scaffold. researchgate.netresearchgate.net By pairing it with various electron-donating groups, the HOMO level can be raised, and the energy gap can be narrowed, shifting absorption to longer wavelengths. For instance, incorporating strong donors like triphenylamine (B166846) or carbazole units leads to materials with ionization potentials ranging from -4.93 to -5.59 eV and hole mobilities suitable for use as hole-selective layers in perovskite solar cells. acs.org
Another effective strategy is to extend the π-conjugated system. This can be achieved by inserting π-linkers, such as thiophene (B33073) or phenyl groups, between the donor/acceptor units and the TTz core. rsc.org This extension of conjugation generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum, enhancing the molecule's ability to absorb visible light. researchgate.netrsc.org For example, a series of D–π–A type compounds with a central TTz acceptor, a spirobifluorene donor, and a thiophene π-linker exhibited energy gaps in the range of 2.5–3.0 eV, making them suitable as host materials for yellowish-green emitting electroluminescent devices. rsc.org Computational modeling is often used in conjunction with synthesis to predict the effects of different molecular designs on energy levels and absorption patterns, guiding the rational design of new high-performance materials. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,5-bis(p-methoxyphenyl)thiazolo[5,4-d]thiazole |
| Thiazolo[5,4-d]thiazole |
| 2,5-bis(4-propoxyphenyl)thiazolo[5,4-d]thiazole |
| 2,5-bis(4-butoxyphenyl)thiazolo[5,4-d]thiazole |
| 2,5-bis(4-heptyloxyphenyl)thiazolo[5,4-d]thiazole |
| TTP-DPA |
Future Prospects and Research Challenges in Thiazolo 5,4 D Thiazole Chemistry and Materials Science
Development of Novel Synthetic Routes and Scalable Production Methodologies
While the traditional synthesis of symmetric TzTz derivatives via the Ketcham reaction, a double condensation of dithiooxamide (B146897) with an aromatic aldehyde, is well-established, there is considerable room for improvement and innovation. researchgate.netcharlotte.edumdpi.com A major challenge lies in developing more efficient, atom-economic, and environmentally friendly synthetic protocols that allow for broader functionalization and the creation of asymmetric structures.
Key Research Directions:
Greener Synthesis: Recent efforts have focused on developing eco-friendly methods, such as using deep eutectic solvents like L-proline–ethylene (B1197577) glycol mixtures, which can yield products without the need for extensive purification. mdpi.com Further exploration of catalyst-free, one-pot methodologies is crucial for sustainable production. researchgate.net
Direct Arylation Polymerization (DHAP): DHAP has emerged as a powerful, atom-economic tool for synthesizing novel conjugated copolymers based on the unsubstituted TzTz unit. nih.gov This method avoids the creation of organometallic intermediates, simplifying the synthetic process. rsc.orgresearchgate.net Future work should focus on expanding the scope of DHAP to a wider range of co-monomers and achieving higher molecular weights and better processability for the resulting polymers. nih.govnih.gov
Asymmetric Synthesis: The synthesis of asymmetrically substituted TzTz derivatives, which are valuable for creating push-pull systems for applications like molecular sensing, remains a significant challenge. researchgate.netcharlotte.edu Developing regioselective synthetic strategies is essential to control the placement of different functional groups on the TzTz core, thereby enabling fine-tuning of their electronic and photophysical properties. charlotte.educhemrxiv.org
Scalability: For commercial viability, current synthetic routes need to be adapted for large-scale production. This involves optimizing reaction conditions to maximize yields, reduce batch-to-batch variability, and ensure high purity, which is critical for high-performance electronic devices.
| Synthetic Strategy | Key Advantages | Challenges & Future Work |
| Ketcham Reaction | Simple, established for symmetric TzTz | Often requires high temperatures, can have moderate yields |
| Eco-Friendly Solvents | Reduced environmental impact, simplified purification mdpi.com | Solvent compatibility with diverse substrates, scalability |
| Direct Arylation | Atom-economic, avoids organometallic waste nih.govrsc.org | Regioselectivity control, optimization for high molecular weight polymers |
| Asymmetric Routes | Access to push-pull structures, tunable properties charlotte.edu | Achieving high regioselectivity, multi-step sequences |
Enhancing Device Efficiency and Long-Term Stability through Advanced Material Design
Thiazolo[5,4-d]thiazole-based materials have shown promise in a variety of optoelectronic devices, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). researchgate.netacs.orgrsc.org However, pushing their performance to commercially competitive levels and ensuring long-term operational stability are paramount challenges.
A significant hurdle is managing the trade-off between high charge carrier mobility and desirable optical properties. Advanced molecular design is key to overcoming this. For instance, incorporating TzTz derivatives as hole-selective layers in perovskite solar cells has been shown to enhance device efficiency by improving control over perovskite growth and facilitating carrier extraction. acs.org In DSSCs, TzTz-based organic sensitizers have achieved power conversion efficiencies up to 7.71% and demonstrated excellent long-term stability, retaining their initial efficiency after 1000 hours of storage at 85°C. rsc.orgresearchgate.net
Key Research Directions:
Molecular Engineering: Designing novel donor-acceptor-donor (D-A-D) type molecules where the TzTz unit acts as the acceptor can precisely tune energy levels (HOMO/LUMO) to optimize charge injection and transport in devices. acs.orgnih.gov
Morphology Control: The performance of bulk heterojunction solar cells is highly dependent on the nanoscale morphology of the active layer. Research is needed to control the solid-state packing and crystallinity of TzTz-based polymers and small molecules to create optimal pathways for charge separation and transport.
| Device Type | Key Performance Metric | Material Design Strategy |
| Perovskite Solar Cells | Power Conversion Efficiency (19.1%) acs.org | Use of TzTz derivatives as hole-selective layers to improve energy level alignment. acs.org |
| Dye-Sensitized Solar Cells | Efficiency (up to 7.71%) and Stability (1000h at 85°C) rsc.orgresearchgate.net | Engineering D-π-A dyes with bulky spacers to control aggregation and enhance light absorption. rsc.org |
| Polymer Solar Cells | Power Conversion Efficiency (4.88%) rsc.org | Co-polymerization of TzTz with electron-donating units like carbazole (B46965) to tune bandgap and mobility. rsc.org |
| Organic Field-Effect Transistors | Carrier Mobility (3.8 × 10⁻³ cm² V⁻¹ s⁻¹) rsc.org | Alternating TzTz with co-monomers to promote intermolecular π-π stacking. rsc.org |
Exploration of New Application Domains for Thiazolo[5,4-d]thiazole-Based Functional Materials
While much of the focus has been on photovoltaics and transistors, the unique electronic and structural properties of TzTz derivatives make them suitable for a range of emerging applications. Their rigid, planar structure facilitates strong intermolecular interactions, and their electron-deficient nature can be harnessed for sensing and catalysis. researchgate.net
Key Research Directions:
Photocatalysis: TzTz-based covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs) are showing exceptional promise for photocatalysis. mdpi.com For example, a TzTz-functionalized CTF achieved a hydrogen production rate of 17,600 μmol h⁻¹ g⁻¹, and demonstrated rapid degradation of pollutants like rhodamine B. rsc.org Similarly, TzTz-linked conjugated microporous polymers (CMPs) have been used for the efficient photocatalytic reduction of CO₂ into methanol. acs.orgresearchgate.net
Bioelectronics and Sensing: The electron-accepting properties of the TzTz core make it a candidate for chemical sensors and bio-imaging probes. researchgate.net Asymmetric push-pull derivatives, in particular, can exhibit solvatofluorochromism (a change in fluorescence color with solvent polarity), making them sensitive to their local environment. researchgate.net
Non-linear Optics and Photonics: The extended π-conjugated systems possible with TzTz derivatives can lead to significant non-linear optical properties. researchgate.net Furthermore, controlling the solid-state packing of these molecules allows for tuning their fluorescence across the visible spectrum, opening up applications in solid-state lighting and optical devices. rsc.org
Addressing Fundamental Understanding Gaps in Excited State Phenomena and Intermolecular Interactions
A deeper, more fundamental understanding of the photophysics and intermolecular interactions of TzTz-based materials is critical to guide the rational design of next-generation materials. The complexity of excited state dynamics and the influence of solid-state packing on material properties are areas requiring significant research.
Key Research Directions:
Excited State Dynamics: The nature of excited states (e.g., charge-transfer vs. excitonic character) and their relaxation pathways dictate the performance of optoelectronic devices. Studies using techniques like femtosecond transient absorption spectroscopy can unravel these complex processes, such as the excited-state intramolecular proton transfer (ESIPT) observed in some TzTz derivatives. researchgate.net A significant challenge is understanding and mitigating aggregation-caused quenching effects in the solid state. rsc.orgnih.gov
Intermolecular Interactions and Packing: The performance of organic semiconductors is intrinsically linked to how molecules arrange themselves in the solid state. The rigid planarity of the TzTz core promotes π-π stacking. researchgate.netmdpi.com However, peripheral functional groups, such as alkyl chains, can dramatically influence whether molecules assemble into 1D nanofibers or 2D sheets, which in turn affects properties like electrical conductivity. rsc.org A methodical study correlating molecular structure to crystal packing and ultimately to photophysical properties is essential for predictable material design. rsc.orgrsc.org
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structures, energy levels, and optical properties of new TzTz derivatives before their synthesis. nih.govresearchgate.net These computational studies can accelerate the discovery of promising materials by screening candidates and providing insights into structure-property relationships, such as how different electron-donating or -withdrawing groups modify the absorption and emission spectra. nih.gov
Q & A
Q. Methodological Framework
- UV-Vis/PL Spectroscopy : Identifies π→π* transitions (absorption ~350–450 nm) and emission profiles for bandgap estimation. Methoxy groups induce bathochromic shifts due to electron-donating effects .
- Cyclic Voltammetry : Measures HOMO/LUMO levels (e.g., HOMO ≈ −5.3 eV, LUMO ≈ −3.1 eV), critical for assessing redox stability in photovoltaic applications .
- Spectroelectrochemistry : Monitors reversible electrochromism in Ru(II) complexes, confirming charge-transfer transitions .
How do computational studies guide the design of thiazolo[5,4-d]thiazole-based materials?
Advanced Computational Insights
DFT/TD-DFT simulations predict:
- Electron-withdrawing groups (e.g., pyridinium) stabilize LUMO levels, enhancing n-type semiconductor behavior .
- Substituent effects on charge density distribution (e.g., methoxy groups increase electron density on thiazole rings, altering exciton binding energy) .
Practical Application : Simulations prioritize substituents for target applications (e.g., NIR absorption for solar cells) .
What strategies mitigate structural defects in polymers incorporating this core?
Q. Advanced Polymer Chemistry
- Suzuki-Miyaura Coupling : Ensgeskoregiospecific polymerization with boronic ester-functionalized comonomers (e.g., carbazole derivatives) .
- End-Capping Agents : Suppress undesired branching (e.g., using bromothiophene end groups) .
Validation : GPC analysis confirms narrow polydispersity (Đ < 1.5), while DSC detects glass transitions indicative of amorphous domains .
How does π-stacking in crystalline phases influence charge transport?
Advanced Crystallography
Single-crystal X-ray data (e.g., Cg···Cg distances of 3.598 Å, slippage ~1.0 Å) reveal:
- Co-planar thiazole and methoxyphenyl rings enable efficient intermolecular π-orbital overlap .
- C–H···π interactions stabilize 2D layers, enhancing anisotropic charge mobility (hole mobility up to 0.12 cm²/V·s in OFETs) .
Can this compound serve as a ligand in luminescent MOFs for environmental sensing?
Advanced MOF Applications
Yes. Coordination with Zn²⁺/Cd²⁺ and dicarboxylate linkers (e.g., 1,4-NDC) yields MOFs with:
- Turn-off fluorescence for detecting Hg²⁺ (LOD ≈ 10 ppb) via metal-ligand charge transfer (MLCT) quenching .
- Selective CO₂ adsorption (≈12 wt% at 273 K) due to polarizable π-systems .
Synthesis Note : Solvothermal conditions (DMF, 120°C) optimize crystal growth .
What contradictions exist in reported charge mobility values, and how are they resolved?
Data Contradiction Analysis
Discrepancies arise from:
- Measurement Techniques : Space-charge-limited current (SCLC) vs. field-effect transistor (FET) methods yield mobility values differing by 1–2 orders of magnitude .
- Morphological Variability : Annealing temperatures (e.g., 150°C vs. 180°C) alter crystallinity. AFM/GIWAXS correlate domain size/orientation with mobility .
Consensus : Report mobility ranges with fabrication conditions explicitly stated.
How are thiazolo[5,4-d]thiazole derivatives optimized for photocatalytic H₂O₂ production?
Q. Advanced Photocatalysis
- Ionovalent Polymer Design : Incorporating pyridinium groups enhances O₂ adsorption and 2e⁻ reduction selectivity (Faradaic efficiency >80%) .
- Bandgap Engineering : Methoxy substituents lower the bandgap to ~2.1 eV, extending visible-light absorption .
What are the limitations of using this compound in NIR-emitting devices?
Q. Advanced Optoelectronics
- Emission Quenching : Aggregation-caused quenching (ACQ) in solid state reduces photoluminescence quantum yield (PLQY <10%). Mitigated via bulky substituents (e.g., 2-ethylhexyl) .
- Thermal Stability : Decomposition above 300°C limits vacuum-deposition processing. Solution: Blade-coating with high-boiling solvents (e.g., o-xylene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
